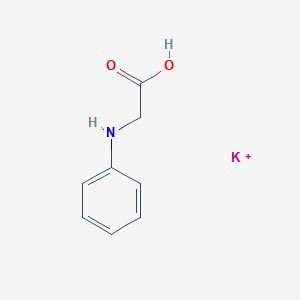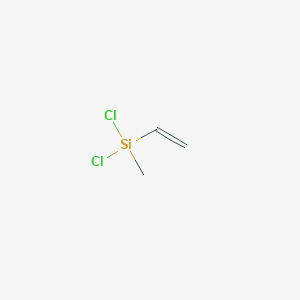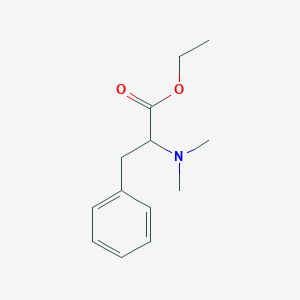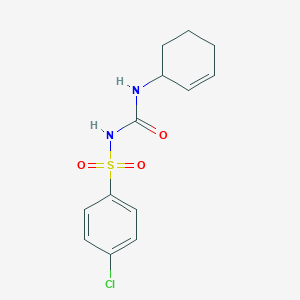
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-, also known as Chlorpropham, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline solid that is slightly soluble in water. The chemical formula of Chlorpropham is C10H12ClN3O, and its molecular weight is 219.68 g/mol. Chlorpropham was first introduced in the 1950s, and since then, it has been used extensively in the agricultural industry.
Mecanismo De Acción
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- inhibits the growth of the weed's roots by interfering with the cell division process. It disrupts the formation of microtubules, which are essential for cell division. As a result, the root growth is stunted, and the plant eventually dies.
Biochemical and Physiological Effects:
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been shown to have some biochemical and physiological effects on plants. It can affect the activity of certain enzymes, such as peroxidase and polyphenol oxidase. It can also interfere with the synthesis of certain proteins, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is involved in photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is relatively inexpensive and readily available. However, one of the limitations of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is that it can have non-specific effects on plant growth, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-. One area of interest is the development of new herbicides that are more effective and have fewer side effects. Another area of research is the study of the environmental impact of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- and other herbicides. Finally, there is a need for further research on the biochemical and physiological effects of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- on plants, as well as its potential effects on human health.
Métodos De Síntesis
The synthesis of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with p-chlorophenyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual grasses and broadleaf weeds. Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- works by inhibiting the growth of the weed's roots, which eventually leads to the death of the plant. It is used in a variety of crops, including potatoes, carrots, onions, and sugar beets.
Propiedades
Número CAS |
16018-61-4 |
|---|---|
Fórmula molecular |
C13H13ClN4O |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Clave InChI |
OAAPSDLSJPQFTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Otros números CAS |
16018-61-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




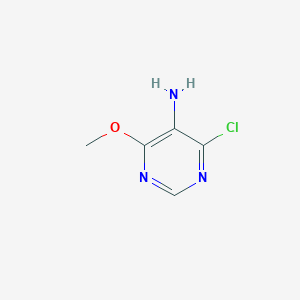
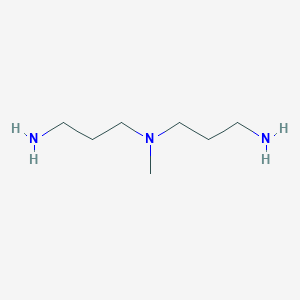


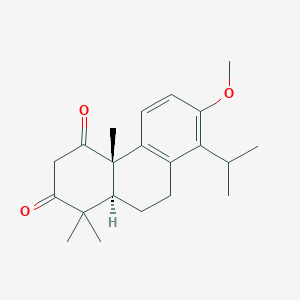
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
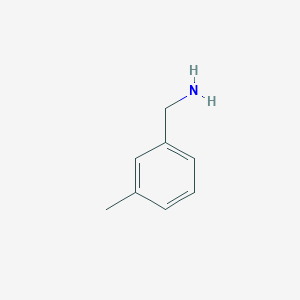
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
